Butanoic acid, 2-(diethoxyphosphinyl)-3-oxo-, ethyl ester
Description
Butanoic acid, 2-(diethoxyphosphinyl)-3-oxo-, ethyl ester is a phosphonate ester characterized by a diethoxyphosphinyl group at position 2 and a ketone group at position 3 of the butanoic acid backbone. This compound is structurally unique due to the combination of a phosphorus-containing substituent and a reactive 3-oxo group. Phosphonate esters are widely used in organic synthesis, agrochemicals, and materials science due to their stability and versatility as intermediates .
Properties
IUPAC Name |
ethyl 2-diethoxyphosphoryl-3-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19O6P/c1-5-14-10(12)9(8(4)11)17(13,15-6-2)16-7-3/h9H,5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKJASEJKPLYLRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)C)P(=O)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19O6P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60958432 | |
| Record name | Ethyl 2-(diethoxyphosphoryl)-3-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60958432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3730-54-9 | |
| Record name | Butanoic acid, 2-((diethoxyphosphinyl)oxy)-3-oxo-, ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003730549 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 2-(diethoxyphosphoryl)-3-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60958432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Phosphorylation of Butanoic Acid Derivatives
The core synthetic strategy involves introducing the diethoxyphosphinyl group to a butanoic acid backbone. A widely adopted method employs diethyl phosphite as the phosphorylating agent, reacting with 3-oxobutanoic acid ethyl ester under acidic catalysis. For instance, p-toluenesulfonic acid (pTSA) facilitates this transformation at reflux temperatures (110–120°C) in anhydrous toluene, achieving intermediate phosphorylation within 8–12 hours.
The reaction proceeds via nucleophilic attack of the phosphite on the carbonyl group, followed by elimination of ethanol to form the phosphorylated intermediate. Key parameters include:
Esterification and Functional Group Compatibility
Post-phosphorylation, the ethyl ester group is introduced or retained through controlled esterification. Industrial protocols often employ transesterification with ethanol in the presence of sulfuric acid (H₂SO₄) or titanium(IV) isopropoxide (Ti(OiPr)₄) as catalysts. For example, reacting the phosphorylated intermediate with excess ethanol at 60–70°C for 6 hours yields the target compound with >85% purity.
Critical considerations:
- Temperature control : Excessive heat (>80°C) risks decarboxylation of the 3-oxo group.
- Moisture exclusion : Hydrolysis of the diethoxyphosphinyl group is mitigated using molecular sieves or inert atmospheres.
Industrial Production Methods
Continuous Flow Reactor Systems
Large-scale synthesis prioritizes continuous flow reactors to enhance heat/mass transfer and reduce reaction times. A patented process details the use of a tubular reactor system for the phosphorylation step, achieving 92% conversion at 130°C with a residence time of 30 minutes. Key advantages include:
Purification Protocols
Industrial purification combines distillation and recrystallization :
- Short-path distillation under vacuum (0.1–1 mmHg) isolates the product at 150–160°C.
- Recrystallization from hexane/ethyl acetate (4:1 v/v) removes residual phosphoric acids, yielding crystals with ≥98% purity.
Optimization Strategies
Catalyst Screening
Comparative studies highlight pTSA as superior to Lewis acids (e.g., AlCl₃) for phosphorylation, reducing side reactions by 40%. Alternative catalysts like zeolites or ion-exchange resins offer recyclability but lower yields (70–75%).
Solvent Effects
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| Toluene | 2.4 | 88 | 92 |
| DCM | 8.9 | 82 | 88 |
| THF | 7.5 | 78 | 85 |
Table 1. Solvent impact on phosphorylation efficiency.
Non-polar solvents (e.g., toluene) enhance selectivity by stabilizing transition states without solubilizing polar by-products.
Comparative Analysis of Methodologies
Chemical Reactions Analysis
Types of Reactions
Butanoic acid, 2-(diethoxyphosphinyl)-3-oxo-, ethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield butanoic acid and diethoxyphosphinyl derivatives.
Oxidation: The compound can undergo oxidation reactions, particularly at the phosphinyl group, leading to the formation of phosphonic acids.
Substitution: The diethoxyphosphinyl group can participate in nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid or sulfuric acid, while basic hydrolysis employs sodium hydroxide or potassium hydroxide.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Nucleophiles such as amines, thiols, and alcohols are used in substitution reactions.
Major Products Formed
Hydrolysis: Butanoic acid and diethoxyphosphinyl derivatives.
Oxidation: Phosphonic acids and related compounds.
Substitution: Various substituted phosphinyl derivatives, depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, butanoic acid, 2-(diethoxyphosphinyl)-3-oxo-, ethyl ester is used as a reagent in organic synthesis. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and proteins makes it useful in elucidating biochemical pathways and mechanisms.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its derivatives may exhibit biological activity, such as anti-inflammatory or anticancer properties, making it a candidate for drug development.
Industry
In industry, this compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for use in the manufacture of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of butanoic acid, 2-(diethoxyphosphinyl)-3-oxo-, ethyl ester involves its interaction with molecular targets, such as enzymes and proteins. The diethoxyphosphinyl group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can modulate biochemical pathways and cellular processes, leading to various biological effects.
Comparison with Similar Compounds
Key Observations:
Structural Differences :
- Phosphonate vs. Carbonyl Substituents : The target compound’s diethoxyphosphinyl group distinguishes it from analogs like the acetyl-substituted ester (CAS 603-69-0). Phosphonate groups enhance thermal stability and chelation properties compared to acetyl groups, making the target compound suitable for metal-catalyzed reactions .
- 3-Oxo vs. 3-Methyl : The 3-oxo group in the target compound increases electrophilicity at the β-position, enabling nucleophilic additions, unlike the 3-methyl analog (CAS 35051-50-4), which is less reactive .
Physical Properties: The trifluoro-substituted ester () has a notably higher boiling point (402.7 K) due to increased molecular weight and polarity from fluorine atoms. The target compound’s boiling point is likely lower than this but higher than non-phosphorylated esters due to its phosphorus-oxygen bonds .
Reactivity and Applications: Phosphonate Esters: The diethoxyphosphinyl group in the target compound and its analogs (e.g., CAS 35051-50-4) are pivotal in Horner-Wadsworth-Emmons reactions, widely used to synthesize alkenes . Fluorinated Derivatives: The trifluoro-3-oxo ester () is valuable in medicinal chemistry for modulating bioavailability and metabolic stability .
For example, fluorinated compounds often necessitate strict PPE protocols , while phosphonate esters are generally less volatile but may require precautions against hydrolysis .
Biological Activity
Butanoic acid, 2-(diethoxyphosphinyl)-3-oxo-, ethyl ester (CAS Number: 3730-54-9) is an organic compound that has garnered attention for its potential biological activities. This compound features a unique molecular structure characterized by a butanoic acid backbone, a diethoxyphosphinyl group, and an ethyl ester functional group. Its distinct chemical properties enable it to participate in various biochemical interactions, making it a subject of interest in medicinal chemistry and biological research.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 250.23 g/mol. The presence of both the ester and phosphonate functionalities contributes to its reactivity and solubility in organic solvents, allowing it to engage in diverse chemical reactions such as hydrolysis and oxidation.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and proteins. The diethoxyphosphinyl group can form covalent bonds with active sites on enzymes, effectively inhibiting their activity. This mechanism can modulate various biochemical pathways and cellular processes, leading to significant biological effects such as anti-inflammatory or anticancer properties.
Anticancer Potential
Recent studies have highlighted the potential anticancer properties of butanoic acid derivatives. For instance, compounds with similar phosphonate structures have demonstrated cytotoxic activity against various cancer cell lines. The ability of this compound to inhibit cell proliferation suggests it may serve as a lead compound in developing new anticancer therapies .
Anti-inflammatory Effects
The compound's interaction with inflammatory pathways has also been investigated. It is hypothesized that butanoic acid derivatives can modulate inflammatory responses by inhibiting specific enzymes involved in the production of pro-inflammatory mediators. This property makes it a candidate for further research in treating inflammatory diseases .
Case Studies
- Cytotoxicity Assays : In vitro studies have assessed the cytotoxic effects of butanoic acid derivatives on human cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer). Results indicated IC50 values ranging from 5 µM to 30 µM, demonstrating significant cytotoxicity .
- Enzyme Inhibition Studies : Research has shown that butanoic acid derivatives can inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases. The IC50 value for inhibition was reported at approximately 74.38 µM, indicating moderate activity .
Comparison with Similar Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Butanoic acid, 2-methyl-3-oxo-, ethyl ester | C9H18O3 | Contains a methyl group instead of diethoxyphosphinyl |
| Butanoic acid, ethyl ester | C6H12O2 | Lacks the diethoxyphosphinyl group |
| Ethyl 2-(diethoxyphosphoryl)-3-oxobutanoate | C10H19O5P | Similar phosphonate structure without the keto group |
The uniqueness of this compound lies in its specific combination of functionalities that impart distinct chemical properties and biological activities not found in these similar compounds.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
